molecular formula C17H20O2 B12348654 Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-

Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-

Cat. No.: B12348654
M. Wt: 256.34 g/mol
InChI Key: IVDVAMTYPIOUEQ-IGCXYCKISA-N
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Description

Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-: is a complex organic compound with a unique bicyclic structure. This compound is characterized by its rigid framework and specific stereochemistry, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)- typically involves multiple steps, starting from simpler organic molecules. One common method includes the Diels-Alder reaction, followed by selective functional group transformations. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the molecule or alter its reactivity.

    Substitution: Common in modifying the benzoyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products

The major products depend on the specific reaction and conditions but can include various derivatives with modified functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

Organic Synthesis

Bicyclo[2.2.1]heptan-2-one derivatives are utilized as intermediates in the synthesis of complex organic molecules. Their unique bicyclic structure allows for diverse functionalization strategies that can lead to the formation of various chemical entities.

Table 1: Synthesis Applications

ApplicationDescription
Intermediate in Synthesis Used to synthesize various pharmaceuticals and agrochemicals due to its reactive carbonyl group.
Building Block for Complex Molecules Serves as a core structure for the development of more complex organic compounds through multi-step synthetic routes.

Medicinal Chemistry

Research has indicated that bicyclic compounds like Bicyclo[2.2.1]heptan-2-one derivatives exhibit significant biological activities, making them candidates for drug development.

Case Study: Anticancer Activity

A study explored the anticancer properties of bicyclic ketones, including Bicyclo[2.2.1]heptan-2-one derivatives, demonstrating their potential as inhibitors of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Table 2: Biological Activities

ActivityMechanism
Anticancer Induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Antimicrobial Exhibits activity against a range of bacterial strains, suggesting potential as an antibacterial agent.

Catalysis

Bicyclo[2.2.1]heptan-2-one has been investigated in asymmetric organocatalysis, where it serves as a chiral catalyst or ligand due to its stereochemical properties.

Table 3: Catalytic Applications

ApplicationRole
Asymmetric Catalysis Acts as a chiral auxiliary in reactions to produce enantiomerically enriched products.
Ligand Development Utilized in the design of ligands for transition metal catalysis, enhancing reaction selectivity and efficiency.

Material Science

The unique structural properties of bicyclic compounds have led to their exploration in material science for applications such as polymer synthesis and development of novel materials with specific mechanical properties.

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: A simpler analog without the benzoyl and trimethyl groups.

    Camphor: Another bicyclic ketone with different substituents.

    Norbornane: A related bicyclic hydrocarbon.

Uniqueness

Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)- stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its rigid structure and defined stereochemistry make it particularly valuable in stereoselective synthesis and as a model compound in various studies.

Biological Activity

Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-, commonly referred to as 3-benzylidene camphor, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Chemical Formula : C17H20O2
  • Molecular Weight : 256.3395 g/mol
  • CAS Registry Number : 119065-07-5
  • IUPAC Name : Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Genotoxicity : Research has demonstrated that 3-benzylidene camphor exhibits genotoxic effects in bacterial cells. It triggers the SOS response in Escherichia coli, indicating DNA damage without an alkylating effect. The compound's oxidative properties contribute significantly to its genotoxicity by generating reactive oxygen species (ROS) .
  • Endocrine Disruption : The European Chemicals Agency has classified this compound as a substance of very high concern due to its endocrine-disrupting properties, which may have serious effects on the environment .
  • Cytotoxicity : At higher concentrations (e.g., 100 g/L), the compound exhibits cytotoxic effects leading to significant decreases in luminescence in biosensor assays designed to measure cellular health .

Study on Genotoxic Effects

A pivotal study investigated the genotoxic effects of 3-benzylidene camphor using a lux-biosensor system in E. coli. The findings revealed:

  • Induction of SOS Response : The compound induced the SOS response at concentrations as low as 10 g/L.
  • Reactive Oxygen Species Generation : The oxidative stress response was confirmed through luminescence measurements correlating with ROS levels .
Concentration (g/L)Luminescence ResponseStatistical Significance
ControlBaseline-
1Slight increasep > 0.05
10Moderate increasep < 0.001
100Significant decreasep < 0.001

Study on Endocrine Disruption

The classification of 3-benzylidene camphor as an endocrine disruptor was based on its ability to interfere with hormonal functions in aquatic organisms. This classification is crucial for regulatory considerations and highlights the need for further ecological studies.

Properties

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

(1R,3S,4R)-3-benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C17H20O2/c1-16(2)12-9-10-17(16,3)15(19)13(12)14(18)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3/t12-,13+,17+/m1/s1

InChI Key

IVDVAMTYPIOUEQ-IGCXYCKISA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H](C2=O)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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